3-(Dodecylselanyl)propanoic acid
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Overview
Description
3-(Dodecylselanyl)propanoic acid is an organoselenium compound characterized by the presence of a dodecylselanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylselanyl)propanoic acid typically involves the reaction of dodecylselenol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the selenol group replaces the bromine atom in the propanoic acid derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylselanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The selenol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced forms of the selenium-containing compound.
Substitution: Various substituted organic molecules depending on the reactants used.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Organoselenium compounds are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(Dodecylselanyl)propanoic acid involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, modulating redox homeostasis and influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxyphenylphosphinyl)propanoic acid
- 3-Bromopropanoic acid
- 3-Hydroxypropionic acid
Uniqueness
3-(Dodecylselanyl)propanoic acid is unique due to the presence of the dodecylselanyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the characteristics of both selenium and long alkyl chains, making it a versatile molecule for various applications.
Properties
CAS No. |
50514-79-9 |
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Molecular Formula |
C15H30O2Se |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-dodecylselanylpropanoic acid |
InChI |
InChI=1S/C15H30O2Se/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI Key |
QFYUDVUWIYMOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se]CCC(=O)O |
Origin of Product |
United States |
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